![molecular formula C15H13Cl2NO3 B2757470 N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzenecarboxamide CAS No. 338961-11-8](/img/structure/B2757470.png)
N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzenecarboxamide, also known as AG490, is a chemical compound that has been extensively studied for its potential applications in scientific research. AG490 belongs to the class of Janus kinase (JAK) inhibitors, which are compounds that inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. AG490 has been shown to have a wide range of potential applications in scientific research, including cancer research, immunology, and neuroscience.
Scientific Research Applications
Notch Signaling Modulation
- Notch signaling plays a critical role in cell fate determination and tissue development. DMB has been identified as a novel inhibitor of Notch-induced brain tumors. It specifically binds to NDUFS3 (a subunit of mitochondrial complex I), altering its interaction with Notch and other proteins. This modulation of Notch signaling could have therapeutic implications .
Quantification in Pharmaceutical Dosage Forms
- Researchers have developed high-performance liquid chromatography (HPLC) methods to precisely quantify DMB in tablet formulations. Quality by Design (QbD) strategies were employed to optimize chromatographic conditions. The method demonstrated excellent linearity, sensitivity, and compliance with ICH guidelines .
Rational Drug Design and Structural Deviation
- DMB’s molecular structure provides insights for rational drug design. Structural deviation analysis, including root-mean-square deviation (RMSD), helps understand how DMB interacts with target proteins. Such information aids in designing more potent analogs or derivatives .
Mechanism of Action
Target of Action
N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide, also known as Bosutinib , is a competitive inhibitor of both Src and ABL tyrosine kinases . These kinases are involved in signaling pathways promoting tumor growth and progression .
Mode of Action
Bosutinib is an ATP-competitive inhibitor . It binds to the ATP-binding site of the tyrosine kinases, preventing ATP from binding and thus inhibiting the phosphorylation and activation of the kinases . This results in the inhibition of the signaling pathways that promote tumor growth and progression .
Biochemical Pathways
The primary biochemical pathway affected by Bosutinib is the BCR-ABL signaling pathway . BCR-ABL is a constitutively active chimeric protein that results from a reciprocal translocation between chromosomes 9 and 22 . This protein is the pathogenetic characteristic of chronic myeloid leukemia (CML) . By inhibiting the BCR-ABL tyrosine kinase, Bosutinib disrupts the signaling pathway, leading to a decrease in tumor growth and progression .
Pharmacokinetics
Bosutinib exhibits high gastrointestinal absorption . It is metabolized by CYP3A4 to inactive metabolites . The compound is primarily excreted via feces (91.3%) and to a lesser extent via the kidneys (3%) . Its elimination half-life is 22.5±1.7 hours . The compound’s lipophilicity (Log Po/w) is 1.85 , indicating its ability to cross cell membranes, which impacts its bioavailability.
Result of Action
The inhibition of the BCR-ABL tyrosine kinase by Bosutinib leads to a decrease in the growth and progression of tumors . It has shown activity against 16 of 18 imatinib-resistant forms of Bcr-Abl expressed in murine myeloid cell lines .
Action Environment
The action of Bosutinib can be influenced by various environmental factors. For instance, the presence of food can increase its bioavailability . Additionally, the compound’s stability and efficacy can be affected by the pH of the environment . It is recommended to store the compound in a sealed, dry environment at room temperature .
properties
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-10-5-3-9(4-6-10)15(19)18-13-8-14(21-2)12(17)7-11(13)16/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFURSFOVRGNAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.